molecular formula C20H28N2O3 B2651435 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide CAS No. 921869-51-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide

Cat. No.: B2651435
CAS No.: 921869-51-4
M. Wt: 344.455
InChI Key: JKTDKWSTUGKNJJ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide is a structurally complex chemical compound of significant interest in the field of targeted protein degradation , particularly for the development of Proteolysis-Targeting Chimeras (PROTACs). Its molecular architecture is characteristic of a "hook" moiety designed to bind to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This specific binding is facilitated by the conserved (S)-proline motif embedded within its tetrahydobenzo[b][1,4]oxazepinone core structure, which mimics the endogenous VHL ligand as seen in well-characterized VHL ligands like VH-032 . By serving as a high-affinity ligand for VHL, this compound acts as a critical component in the synthesis of heterobifunctional PROTAC molecules. When linked to a warhead that binds a protein of interest (POI), the resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism provides researchers with a powerful chemical tool for inducing the post-translational knockdown of specific proteins, enabling the investigation of their biological functions and the validation of new therapeutic targets in a controlled research setting. Its research value is therefore paramount in oncology, immunology, and neurology for probing disease pathways previously considered "undruggable."

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-7-10-22-15-9-8-14(21-17(23)12-19(2,3)4)11-16(15)25-13-20(5,6)18(22)24/h7-9,11H,1,10,12-13H2,2-6H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTDKWSTUGKNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC(C)(C)C)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following compounds share structural motifs (e.g., oxazepine cores, substituted amides) or functional similarities (e.g., kinase modulation, anti-inflammatory activity):

Compound Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Benzo[b][1,4]oxazepine 5-Allyl, 3,3-dimethyl, 8-(3,3-dimethylbutanamide) Undisclosed (structural similarity suggests kinase or anti-inflammatory targets) N/A
(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide Benzo[b][1,4]oxazepine 5-Methyl, 3-(1,2,4-triazole-carboxamide) RIPK1 inhibitor; reduces TNF-dependent cytokine production in inflammatory models
N-[4-(6-Fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide Dihydroisoquinoline 3,3-Dimethylbutanamide Calcium-activated potassium channel (KCa) positive allosteric modulator; potential CNS therapy
2-{[1-(Cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanamide Indazole 3,3-Dimethylbutanamide Undisclosed (likely kinase or GPCR modulation due to indazole scaffold)

Key Comparative Insights

Core Scaffold Influence: The benzo[b][1,4]oxazepine core in the target compound and GSK2982772 () enables binding to RIPK1, a regulator of necroptosis and inflammation. However, the target compound lacks the triazole-carboxamide substituent of GSK2982772, which is critical for RIPK1 inhibition . In contrast, the dihydroisoquinoline core in N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide () shifts activity toward potassium channels, highlighting how core structures dictate target specificity .

Role of 3,3-Dimethylbutanamide :

  • This substituent is conserved in the target compound and two analogues (). Its hydrophobic bulk may enhance membrane permeability or stabilize interactions with hydrophobic binding pockets. However, its exact role varies:

  • In the dihydroisoquinoline derivative (), it contributes to KCa modulation.
  • In the indazole-based compound (), it may optimize pharmacokinetics without altering target engagement .

Therapeutic Potential: The target compound’s allyl group could introduce steric hindrance or metabolic liabilities compared to the methyl group in GSK2982772. This may reduce RIPK1 affinity but improve selectivity for undisclosed targets. Compared to the KCa modulator (), the target compound’s oxazepine core may favor central nervous system (CNS) penetration, though empirical data are lacking.

Research Findings and Limitations

  • GSK2982772 Analogue () : Demonstrated IC₅₀ values < 10 nM for RIPK1 inhibition in cellular assays, with significant reduction in TNF-α and IL-6 in human ulcerative colitis models . The target compound’s lack of a triazole group suggests lower RIPK1 potency but possible off-target effects.
  • Structural alignment suggests the target compound may lack this activity due to its divergent core .

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